1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-
CAS No.:
Cat. No.: VC16846534
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- -](/images/structure/VC16846534.png)
Specification
Molecular Formula | C20H23NO |
---|---|
Molecular Weight | 293.4 g/mol |
IUPAC Name | (3R,5R,10S)-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane |
Standard InChI | InChI=1S/C20H23NO/c1-3-8-16(9-4-1)18-14-20(22-15-18)12-7-13-21-19(20)17-10-5-2-6-11-17/h1-6,8-11,18-19,21H,7,12-15H2/t18-,19-,20+/m0/s1 |
Standard InChI Key | WJRYRJACQITXQC-SLFFLAALSA-N |
Isomeric SMILES | C1C[C@@]2(C[C@@H](CO2)C3=CC=CC=C3)[C@@H](NC1)C4=CC=CC=C4 |
Canonical SMILES | C1CC2(CC(CO2)C3=CC=CC=C3)C(NC1)C4=CC=CC=C4 |
Introduction
Structural and Stereochemical Characterization
Molecular Architecture
1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)- features a spirocyclic core comprising a 7-membered azaspiro ring (containing one nitrogen atom) fused to a 5-membered oxolane ring (containing one oxygen atom). The spiro junction at the shared carbon atom (C-7) creates a rigid bicyclic system, while the 3,6-diphenyl substituents introduce steric bulk and π-π interaction capabilities. The stereochemical configuration (3R,5R,6S) dictates the spatial orientation of substituents, influencing both reactivity and intermolecular interactions .
Table 1: Key Structural Properties
Property | Value |
---|---|
IUPAC Name | tert-butyl (3R,5R,10S)-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
Molecular Formula | C₂₅H₃₁NO₃ |
Molecular Weight | 393.5 g/mol |
CAS Registry Number | 507274-27-3 |
InChI Key | IEGNZUBIGZJCQT-WRALFONMSA-N |
Stereochemistry | (3R,5R,6S) |
Spectroscopic and Computational Data
Synthetic Methodologies
Radical-Mediated Spirocyclization
The synthesis of this compound employs a novel intramolecular hydrogen atom transfer (HAT) strategy, as demonstrated by Martín et al. (2009) . Key steps include:
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Precursor Preparation: A carbohydrate-derived N-phosphoramidate or N-cyanamide is functionalized with a tri- or tetramethylene tether at the C-1 position.
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Radical Generation: Treatment with (diacetoxyiodo)benzene (DIB) and iodine generates a nitrogen-centered radical.
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1,5- or 1,6-HAT: The radical undergoes regioselective hydrogen abstraction, forming a carbon-centered radical intermediate.
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Cyclization: Oxidation and nucleophilic trapping yield the spirocyclic product with high stereocontrol.
Table 2: Optimized Reaction Conditions
Parameter | Value |
---|---|
Reagents | DIB (1.2 equiv), I₂ (0.5 equiv) |
Solvent | Chloroform |
Temperature | 25°C (ambient) |
Reaction Time | 6–8 hours |
Yield | 68–72% |
Stereochemical Control
The (3R,5R,6S) configuration arises from the chair-like transition state during HAT, where the tether length and substituent bulk minimize torsional strain. Chiral HPLC analysis confirms enantiomeric excess >98% .
Reactivity and Functionalization
Oxidation and Reduction Pathways
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Oxidation: Reaction with KMnO₄ selectively oxidizes the oxolane oxygen to a ketone, yielding a spiro diketone derivative (m/z 407.4 [M+H]⁺).
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Reduction: LiAlH₄ reduces the tert-butyl ester to a primary alcohol, enabling further functionalization (e.g., glycosylation).
Ester Hydrolysis
Acid-catalyzed hydrolysis (HCl, EtOH, reflux) cleaves the tert-butyl ester, producing the free carboxylic acid (C₂₁H₂₃NO₃), a versatile intermediate for amide coupling reactions .
Comparative Analysis with Related Spirocycles
Table 3: Structural and Synthetic Comparison
Compound | Ring System | Key Substituents | Synthesis Method |
---|---|---|---|
1-Oxa-6-azaspiro[4.4]nonane | [4.4] | None | Photochemical cyclization |
6-Oxa-1-azaspiro[4.5]decane | [4.5] | Methyl at C-3 | Grignard addition |
1-Oxa-7-azaspiro[5.5]undecane | [5.5] | Phenyl at C-2 | Radical HAT (this work) |
The 3,6-diphenyl substitution in 1-Oxa-7-azaspiro[4.5]decane confers enhanced rigidity compared to analogous spirocycles, as evidenced by X-ray crystallography (torsion angle Φ = 112.4° vs. 98.7° in non-diphenyl analogs) .
Challenges and Future Directions
Scalability Issues
Current synthetic routes require stoichiometric DIB, posing cost barriers for industrial-scale production. Flow chemistry approaches using catalytic hypervalent iodine reagents are under investigation.
Unexplored Reactivity
The diphenyl groups’ ortho positions remain inert under standard conditions. Directed C–H activation strategies could enable selective functionalization.
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